

A Comprehensive Technical Guide to Isonicotinimidamide Hydrochloride (CAS 6345- 27-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isonicotinimidamide hydrochloride*

Cat. No.: B1272813

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinimidamide hydrochloride, with the CAS registry number 6345-27-3, is a pyridine-based organic compound. It is also commonly known by its synonyms, including 4-Amidinopyridine hydrochloride and Pyridine-4-carboximidamide hydrochloride. This molecule serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of antituberculosis drugs such as isoniazid. Its chemical structure, featuring a pyridine ring and an amidine functional group, makes it a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of the physical and chemical properties of **Isonicotinimidamide hydrochloride**, along with detailed experimental methodologies relevant to its characterization and analysis.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **Isonicotinimidamide hydrochloride** is presented below. These properties are crucial for its handling, storage, and application in synthetic and analytical procedures.

General and Physical Properties

Property	Value	Source(s)
Appearance	White to off-white or light-yellow solid, crystalline powder, or crystals.	[1]
Melting Point	~245 °C (with decomposition)	[2]
240-242 °C	[3]	
Boiling Point	Information not available. Often decomposes upon heating.	-
Density	Data not available.	-
Hygroscopicity	Hygroscopic. Sensitive to moisture.	[2]

Chemical and Molecular Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ ClN ₃	[1]
Molecular Weight	157.60 g/mol	[1]
IUPAC Name	pyridine-4-carboximidamide;hydrochloride	[4]
InChI Key	IONKMGAXKCLMI-UHFFFAOYSA-N	[4]
SMILES	Cl.NC(=N)C1=CC=NC=C1	[4]
Solubility	Soluble in water.	-
Storage	Store in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon) at 2-8°C. Keep containers tightly closed and protected from light.	[5][6]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are often not available for specific research chemicals. However, established methodologies for similar compounds can be readily adapted. The following sections outline detailed experimental procedures that can be applied to **Isonicotinimidamide hydrochloride**.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of related pyridine compounds and can be optimized for **Isonicotinimidamide hydrochloride**.^{[7][8][9]}

Objective: To determine the purity of an **Isonicotinimidamide hydrochloride** sample.

Materials:

- **Isonicotinimidamide hydrochloride** sample
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Ammonium carbonate
- Deionized water
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, ethanol, and 1% aqueous ammonium carbonate (e.g., in a ratio of 75:10:10:5 v/v/v/v).[9] The exact ratio may need to be optimized for best peak separation. Filter the mobile phase through a 0.45 μ m filter and degas before use.
- Standard Solution Preparation: Accurately weigh a known amount of a high-purity **Isonicotinimidamide hydrochloride** reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create calibration standards.
- Sample Solution Preparation: Accurately weigh the **Isonicotinimidamide hydrochloride** sample to be tested and prepare a solution in the mobile phase with a concentration within the range of the calibration standards.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column.
 - Flow Rate: 1.0 mL/min (can be adjusted).
 - Injection Volume: 10-20 μ L.
 - Detection Wavelength: 244 nm (or a wavelength of maximum absorbance for the compound).[9]
 - Column Temperature: Ambient or controlled (e.g., 25 °C).
- Analysis: Inject the calibration standards and the sample solution into the HPLC system.
- Data Analysis: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of **Isonicotinimidamide hydrochloride** in the sample solution from the calibration curve. Calculate the purity of the sample as a percentage.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This general protocol for determining the pKa of amine-containing compounds can be adapted for **Isonicotinimidamide hydrochloride**.[\[10\]](#)[\[11\]](#)

Objective: To determine the pKa value of the protonated amidine and/or pyridine nitrogen in **Isonicotinimidamide hydrochloride**.

Materials:

- **Isonicotinimidamide hydrochloride** sample
- Standardized 0.1 M sodium hydroxide (NaOH) solution
- Deionized water (carbon dioxide-free)
- pH meter with a combination electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

- Sample Preparation: Accurately weigh a precise amount of **Isonicotinimidamide hydrochloride** and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).
- Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Ensure the electrode is properly calibrated.
- Titration: Begin stirring the solution gently. Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
- Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.

- Data Analysis:

- Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
- Determine the equivalence point from the inflection point of the titration curve (or by calculating the first or second derivative of the curve).
- The pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added) is equal to the pKa of the acidic species.
- Alternatively, use the Henderson-Hasselbalch equation to calculate the pKa at various points along the buffer region of the titration curve and average the results.[\[10\]](#)

Stability Testing Protocol

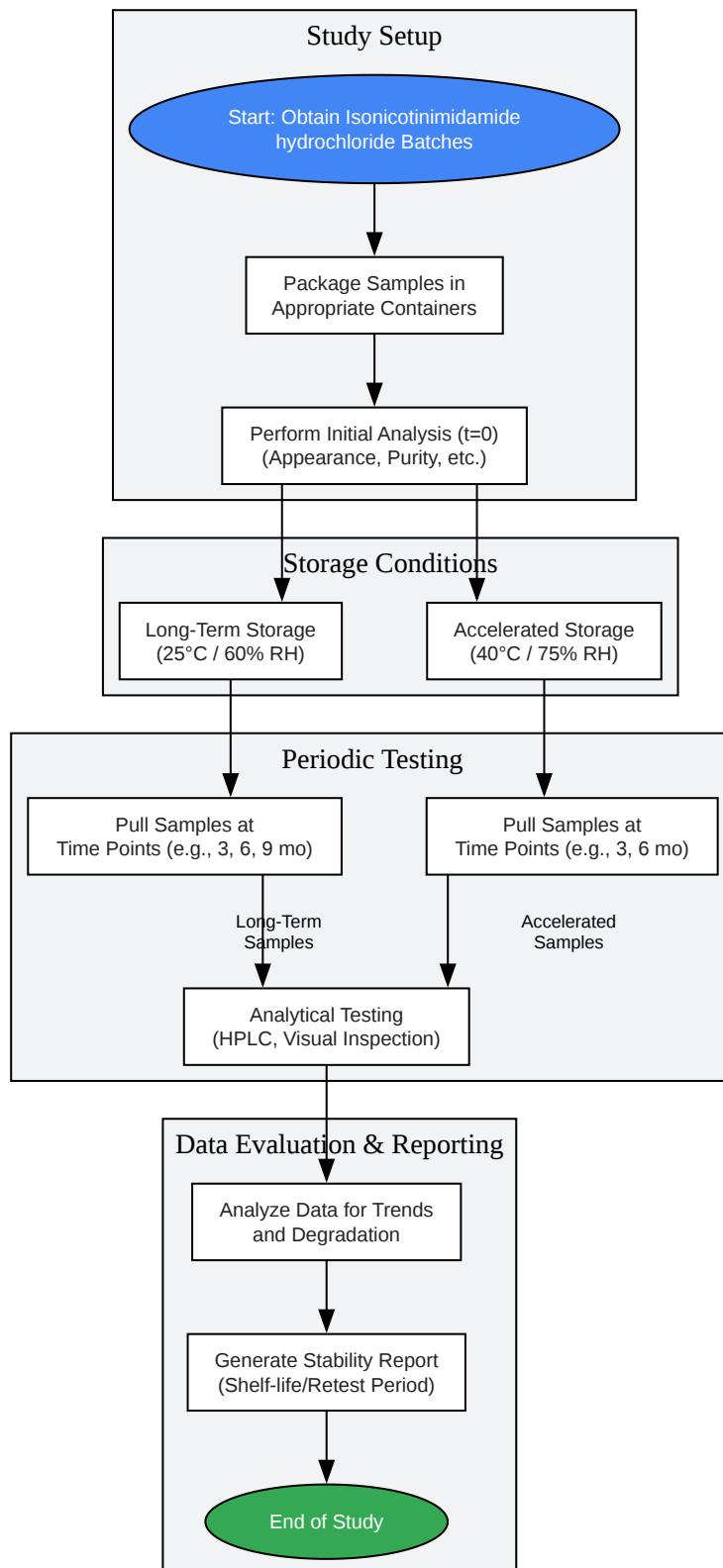
This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[\[12\]](#)

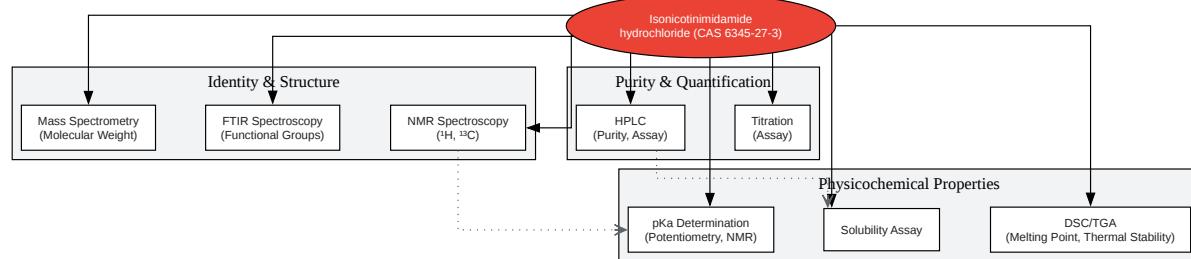
Objective: To evaluate the stability of **Isonicotinimidamide hydrochloride** under various environmental conditions.

Materials:

- **Isonicotinimidamide hydrochloride** sample
- Appropriate container closure system (e.g., amber glass vials with inert caps)
- Stability chambers with controlled temperature and relative humidity (RH)
- Validated analytical method for purity and degradation products (e.g., the HPLC method described above)

Procedure:


- Sample Packaging: Package the **Isonicotinimidamide hydrochloride** sample in the chosen container closure system, simulating the proposed storage and distribution packaging.


- Storage Conditions: Place the packaged samples in stability chambers set to the following conditions:
 - Long-Term Testing: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH for a minimum of 12 months.
 - Accelerated Testing: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH for 6 months.
- Testing Frequency: Withdraw samples at specified time points and analyze them for appearance, purity, and the presence of any degradation products. Recommended testing intervals are:
 - Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
 - Accelerated: 0, 3, and 6 months.
- Analysis: At each time point, perform the following tests:
 - Visual Inspection: Note any changes in physical appearance (e.g., color, formation of clumps).
 - Purity Assay: Determine the purity of the sample using a validated stability-indicating HPLC method.
 - Degradation Products: Identify and quantify any degradation products formed.
- Data Evaluation: Analyze the data to determine the rate of degradation and to establish a re-test period or shelf life for the compound under the specified storage conditions.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a chemical substance like **Isonicotinimidamide hydrochloride**, based on ICH guidelines.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. fishersci.at [fishersci.at]
- 3. Isonicotinimidamide hydrochloride | lookchem [lookchem.com]
- 4. 4-Amidinopyridine hydrochloride, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. helixchrom.com [helixchrom.com]
- 8. A high-performance liquid chromatography method for determination of 4-aminopyridine in tissues and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaacademias.com [pharmaacademias.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Isonicotinimidamide Hydrochloride (CAS 6345-27-3)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272813#cas-6345-27-3-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com